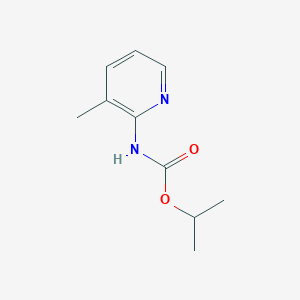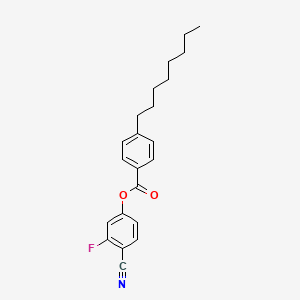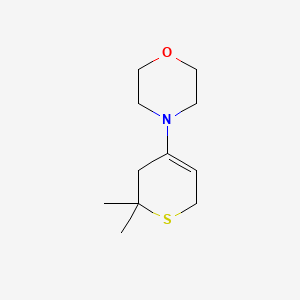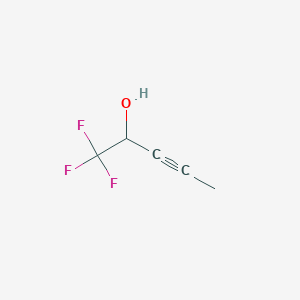![molecular formula C6H12FNOS B14351854 [(tert-Butylsulfanyl)methyl]carbamyl fluoride CAS No. 90293-58-6](/img/structure/B14351854.png)
[(tert-Butylsulfanyl)methyl]carbamyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(tert-Butylsulfanyl)methyl]carbamyl fluoride is an organic compound that features a tert-butylsulfanyl group attached to a methylcarbamyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(tert-Butylsulfanyl)methyl]carbamyl fluoride typically involves the reaction of tert-butylthiol with a suitable carbamyl fluoride precursor. The reaction conditions often require the presence of a base to facilitate the nucleophilic substitution reaction. Common bases used include sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the carbamyl fluoride group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[(tert-Butylsulfanyl)methyl]carbamyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamyl fluoride group can be reduced to form amines.
Substitution: The fluoride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride, to deprotonate the nucleophile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted carbamyl derivatives.
Scientific Research Applications
[(tert-Butylsulfanyl)methyl]carbamyl fluoride has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(tert-Butylsulfanyl)methyl]carbamyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action often include the formation of covalent bonds with nucleophilic residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the sulfanyl group.
tert-Butylthiol: Contains the sulfanyl group but lacks the carbamyl fluoride moiety.
tert-Butyllithium: An organolithium compound with different reactivity and applications.
Uniqueness
[(tert-Butylsulfanyl)methyl]carbamyl fluoride is unique due to the presence of both the tert-butylsulfanyl and carbamyl fluoride groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
90293-58-6 |
|---|---|
Molecular Formula |
C6H12FNOS |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
N-(tert-butylsulfanylmethyl)carbamoyl fluoride |
InChI |
InChI=1S/C6H12FNOS/c1-6(2,3)10-4-8-5(7)9/h4H2,1-3H3,(H,8,9) |
InChI Key |
CFKMNKLIQIFULC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCNC(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)
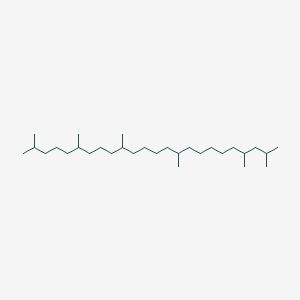
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)

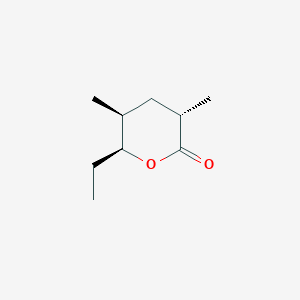
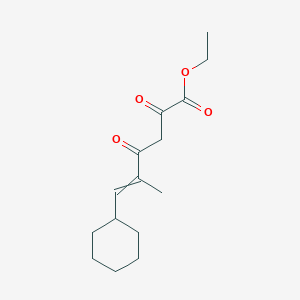
![{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B14351819.png)
stannane](/img/structure/B14351820.png)
